![molecular formula C22H26ClNO2S B2480061 4a-Chloro-1-phenyl-2-tosyldecahydroisoquinoline CAS No. 1005107-73-2](/img/structure/B2480061.png)
4a-Chloro-1-phenyl-2-tosyldecahydroisoquinoline
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Description
4a-Chloro-1-phenyl-2-tosyldecahydroisoquinoline is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the isoquinoline family of compounds, which are known for their diverse biological activities. The compound has been synthesized using several methods, and its mechanism of action and physiological effects have been extensively investigated. In
Scientific Research Applications
- Researchers have been exploring the use of soundwaves to manipulate floating objects, similar to how optical tweezers work with laser beams . While optical tweezers require controlled conditions, sound-based manipulation (wave momentum shaping) is more versatile. In the context of drug delivery, this method holds promise for noninvasive targeted drug transport. Imagine guiding drug-loaded nanoparticles precisely within the body using soundwaves, avoiding invasive procedures.
Biomedical Materials and Drug Delivery
properties
IUPAC Name |
4a-chloro-2-(4-methylphenyl)sulfonyl-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO2S/c1-17-10-12-19(13-11-17)27(25,26)24-16-15-22(23)14-6-5-9-20(22)21(24)18-7-3-2-4-8-18/h2-4,7-8,10-13,20-21H,5-6,9,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOPKOJZKXANGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CCCCC3C2C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4a-Chloro-1-phenyl-2-tosyldecahydroisoquinoline |
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